molecular formula C18H16N2O2 B310249 2-phenoxy-N-(8-quinolinyl)propanamide

2-phenoxy-N-(8-quinolinyl)propanamide

Cat. No.: B310249
M. Wt: 292.3 g/mol
InChI Key: SHIYLMDMMYRKQT-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(8-quinolinyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and an 8-quinolinyl moiety at the nitrogen terminus. The 8-quinolinyl group is notable for its chelating properties, enabling interactions with metal ions, as demonstrated in gold(III) complexes where steric and electronic effects of substituents influence physical properties like color . The phenoxy group contributes to lipophilicity and may modulate biological activity or solubility.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-phenoxy-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C18H16N2O2/c1-13(22-15-9-3-2-4-10-15)18(21)20-16-11-5-7-14-8-6-12-19-17(14)16/h2-13H,1H3,(H,20,21)

InChI Key

SHIYLMDMMYRKQT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Metal-Coordinating Amides

Gold(III) complexes of N-(8-quinolinyl)amides demonstrate substituent-dependent properties. For example:

  • 2-Ethyl-N-(8-quinolinyl)butanamide gold complex: Yellow color.
  • 2,2-Dimethyl-N-(8-quinolinyl)propanamide gold complex: Verdant green color.

The steric bulk of the acyl group (ethyl vs. dimethyl) alters ground-state energy levels, affecting UV-vis absorption . This suggests that the phenoxy group in this compound could similarly modulate electronic properties in coordination complexes.

Amino Acid Conjugates

Propanamide-Based Pharmaceuticals

Fentanyl analogs (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) share the propanamide backbone but feature piperidinyl and phenyl groups for opioid receptor binding . While structurally distinct from this compound, these examples underscore the pharmacological relevance of propanamide derivatives and the critical role of substituents in defining function.

Coordination Chemistry

The 8-quinolinyl group’s chelating ability positions this compound as a candidate for synthesizing metal complexes with tunable optical or catalytic properties. Analogous gold(III) complexes exhibit color variations dependent on acyl substituents, suggesting applications in sensors or dyes .

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